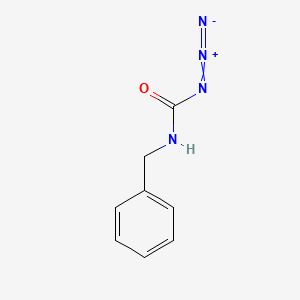
Carbamic azide, (phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic azide, (phenylmethyl)-, is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamic acid ester group attached to a phenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbamic azide, (phenylmethyl)-, can be synthesized through several methods. One common approach involves the reaction of benzylamine with phosgene to form benzyl carbamate, which is then treated with sodium azide to yield the desired product. The reaction conditions typically involve the use of an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods: On an industrial scale, the production of carbamic azide, (phenylmethyl)-, may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Carbamic azide, (phenylmethyl)-, undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo rearrangement reactions, such as the Curtius rearrangement, to form isocyanates.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Rearrangement: Heating in the presence of a suitable catalyst.
Major Products Formed:
Substitution: Various substituted carbamates.
Reduction: Primary amines.
Rearrangement: Isocyanates, which can further react to form ureas or carbamates.
Scientific Research Applications
Carbamic azide, (phenylmethyl)-, has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a precursor to bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of carbamic azide, (phenylmethyl)-, involves its ability to undergo nucleophilic substitution and rearrangement reactions. The azide group acts as a nucleophile, attacking electrophilic centers in other molecules. In biological systems, it may interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but lacks the azide group.
Phenylmethyl isocyanate: Formed through the rearrangement of carbamic azide, (phenylmethyl)-.
Benzylamine: Precursor in the synthesis of carbamic azide, (phenylmethyl)-.
Uniqueness: Carbamic azide, (phenylmethyl)-, is unique due to the presence of both a carbamate and an azide group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic chemistry and related fields.
Properties
CAS No. |
54680-34-1 |
|---|---|
Molecular Formula |
C8H8N4O |
Molecular Weight |
176.18 g/mol |
IUPAC Name |
1-benzyl-3-diazourea |
InChI |
InChI=1S/C8H8N4O/c9-12-11-8(13)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13) |
InChI Key |
KJTPQMLWVYDPJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















